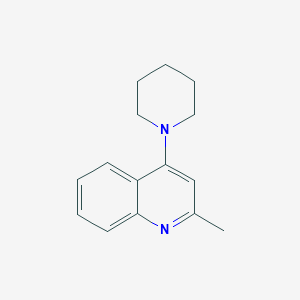

2-Methyl-4-(piperidin-1-yl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H18N2 |

|---|---|

Molekulargewicht |

226.32 g/mol |

IUPAC-Name |

2-methyl-4-piperidin-1-ylquinoline |

InChI |

InChI=1S/C15H18N2/c1-12-11-15(17-9-5-2-6-10-17)13-7-3-4-8-14(13)16-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |

InChI-Schlüssel |

YBJCWVOLJLXONB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=CC=CC=C2C(=C1)N3CCCCC3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Piperidin 1 Yl Quinoline and Its Structural Analogues

Foundational Synthetic Routes to 4-Aminoquinolines and Related Structures

The synthesis of 4-aminoquinolines, the structural class to which 2-Methyl-4-(piperidin-1-yl)quinoline belongs, is well-established in organic chemistry. These foundational routes can be broadly categorized into classical condensation reactions that build the quinoline (B57606) core and substitution strategies that introduce the amino functionality at the C-4 position.

Classical Condensation Reactions (e.g., Friedländer, Pfitzinger)

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. This reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline core. The choice of reactants allows for the introduction of various substituents onto the quinoline ring.

Another significant classical method is the Pfitzinger reaction , which utilizes isatin (B1672199) or its derivatives as the starting material. In the presence of a base, isatin undergoes ring-opening to form an isatoic acid intermediate, which then condenses with a carbonyl compound containing an α-methylene group. Subsequent cyclization and decarboxylation yield a quinoline-4-carboxylic acid. This method is particularly useful for accessing quinolines with a carboxylic acid group at the 4-position, which can be a handle for further functionalization.

Nucleophilic Aromatic Substitution Strategies at C-4 of Quinoline

A prevalent and direct method for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) reaction on a pre-formed quinoline ring. This strategy typically employs a 4-haloquinoline, most commonly 4-chloroquinoline (B167314), as the electrophilic substrate. The electron-withdrawing effect of the quinoline nitrogen atom activates the C-4 position towards nucleophilic attack.

The reaction proceeds by the addition of an amine nucleophile to the C-4 position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the halide leaving group restores the aromaticity of the quinoline ring and yields the corresponding 4-aminoquinoline (B48711) derivative. The reactivity of the 4-haloquinoline can be influenced by the presence of other substituents on the ring. This method is widely used due to the commercial availability of various substituted 4-chloroquinolines and a broad scope of applicable amine nucleophiles. nih.gov

Targeted Synthesis of this compound

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution of 4-chloro-2-methylquinoline (B1666326) with piperidine (B6355638).

Reaction Pathways and Mechanistic Considerations

The reaction proceeds via a classical SNAr mechanism. The key steps are:

Nucleophilic Attack: The nitrogen atom of piperidine, acting as the nucleophile, attacks the electron-deficient C-4 carbon of the 4-chloro-2-methylquinoline ring. This step is typically the rate-determining step of the reaction.

Formation of the Meisenheimer Complex: The attack of the nucleophile leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, stabilized by the electron-withdrawing nitrogen atom.

Departure of the Leaving Group: The chloride ion is expelled from the complex, and the aromaticity of the quinoline ring is restored, yielding the final product, this compound.

Optimization of Reaction Conditions and Catalyst Systems

To improve the efficiency and sustainability of the synthesis of this compound, various optimizations have been explored.

Classical Conditions: The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures (80–100°C). A base, such as potassium carbonate, is typically added to neutralize the hydrogen chloride that is formed during the reaction. While effective, these conditions often require long reaction times and can lead to moderate yields.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the reaction. Microwave heating provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often improved yields compared to conventional heating methods.

Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs) can enhance the reaction rate, particularly when dealing with reactants that have different solubilities. For instance, in a solid-liquid system, a PTC can facilitate the transfer of the piperidinide anion (formed by deprotonation of piperidine by a solid base) into the organic phase where it can react with the 4-chloro-2-methylquinoline.

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Classical SNAr | K₂CO₃ / DMF | 80-100 | 10-24 h | 60-78 | |

| Microwave-assisted | p-TsOH | 120 | 1 h | 55-89 | N/A |

| Phase-Transfer Catalysis | CTAB / PEG-400 | 135 | 2.5 h | 98 | N/A |

Note: Data for microwave-assisted and phase-transfer catalysis methods are based on analogous 4-aminoquinoline syntheses and represent potential optimizations for the target compound.

Diversification Strategies for this compound Derivatives

Once synthesized, this compound can serve as a scaffold for further chemical modifications, allowing for the generation of a library of derivatives. These diversification strategies can target different positions on the quinoline ring system.

Functionalization of the Quinoline Core:

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution reactions, although the reactivity and regioselectivity are influenced by the existing substituents. The electron-donating piperidinyl group at C-4 and the methyl group at C-2 will direct incoming electrophiles to specific positions on the benzene (B151609) portion of the quinoline ring.

C-H Bond Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H bond activation, offer powerful tools for the direct functionalization of the quinoline core. rsc.org These methods can enable the introduction of various functional groups at positions that are not easily accessible through classical electrophilic substitution reactions. rsc.org

Modification of the Piperidine Moiety:

The piperidine ring itself can be a site for further chemical transformations. If a piperidine derivative with a pre-installed functional group is used in the initial synthesis, this handle can be used for subsequent reactions. For example, a piperidine bearing a hydroxyl or amino group could be further acylated, alkylated, or coupled with other molecules.

Reactions at the 2-Methyl Group:

The methyl group at the C-2 position of the quinoline ring is activated and can participate in various reactions. For instance, it can be deprotonated with a strong base to form a nucleophilic species that can react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups at this position.

These diversification strategies highlight the versatility of this compound as a building block in medicinal and materials chemistry, providing access to a wide range of novel compounds with potentially interesting properties.

Modifications on the Quinoline Core

The quinoline ring system is amenable to various synthetic transformations, allowing for the introduction of diverse functionalities. Modifications can be targeted at different positions, including the C2-methyl group and other sites on the heterocyclic and carbocyclic rings.

Reactions at the C2-Methyl Group: The methyl group at the C2 position is a key site for functionalization. Knoevenagel-type condensation reactions, for instance, can be employed to convert 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines. nih.govst-andrews.ac.uk This transformation is typically catalyzed by indium trichloride (B1173362) and involves reacting the 2-methyl precursor with various aromatic aldehydes. nih.govst-andrews.ac.uk

Substitution on the Quinoline Ring: The quinoline nucleus can undergo electrophilic or radical substitution. For example, radical iodination at the C3 position has been demonstrated for the related chloroquine (B1663885) structure using N-iodosuccinimide. mdpi.com Furthermore, Vilsmeier-Haack formylation of N-arylacetamides can lead to 2-chloro-3-formylquinolines, which are versatile intermediates. benthamdirect.comijpsdronline.com These formyl groups can then be subjected to further reactions.

Conversion to Fused Heterocycles: The quinoline core can be elaborated into more complex fused systems. For instance, 4-methylquinolin-2(1H)-ones can be synthesized and subsequently converted to their 2-chloro derivatives using phosphoryl chloride (POCl₃). These intermediates react with sodium azide (B81097) to form tetrazolo[1,5-a]quinolines, demonstrating a significant modification of the pyridine (B92270) portion of the quinoline core. scispace.com

Dearomative Hydrosilylation: The pyridine ring of quinolines can undergo dearomative hydrosilylation, which can lead to the formation of tetrahydroquinolines. This process represents a significant alteration of the core's aromaticity and structure. nih.gov

Structural Variations at the Piperidine Ring

The piperidine moiety at the C4 position is a frequent target for modification to explore structure-activity relationships. These changes range from simple substitution on the ring to its complete replacement with other cyclic amines.

Substitution on the Piperidine Ring: Analogues have been synthesized where the piperidine ring is substituted with various groups. For example, the synthesis of compounds bearing a 4-methylpiperidine (B120128) group has been reported. acs.org

Replacement with Other Cyclic Amines: The piperidine ring can be replaced by other nitrogen-containing heterocycles. A common analogue is the piperazine (B1678402) ring, which introduces an additional nitrogen atom, offering another site for functionalization. spectrabase.com For example, 2-methyl-4-(1-piperazinyl)-quinoline and 7-chloro-4-(4-methyl-1-piperazinyl)quinoline are well-characterized analogues. spectrabase.comunimi.it Morpholine is another heterocycle that has been incorporated at the C4 position. benthamdirect.com These substitutions are typically achieved via nucleophilic aromatic substitution on a 4-chloroquinoline precursor. nih.gov

Introduction of Bridging Linkers and Hybrid Structures

Connecting the this compound scaffold to other chemical entities via linkers creates hybrid molecules with potentially novel properties. This strategy is widely used in medicinal chemistry to combine different pharmacophores.

Amide and Carbothioamide Linkages: Hybrid structures have been created by linking the quinoline scaffold to other moieties through various functionalities. For example, 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes can be condensed with thiosemicarbazides to form quinoline thiosemicarbazones, introducing a hydrazinecarbothioamide linker. mdpi.com In other systems, an ether linker has been replaced with an amide group to connect the quinoline core to other fragments. researchgate.net

Alkyl Chain Linkers: Alkyl chains of varying lengths are commonly used as linkers. In one study, a quinoline core was tethered to a hydroxamic acid moiety via a 5-methylene alkyl chain. The piperidine ring, in turn, was attached to this linker system. acs.org

Direct Linkage to Other Heterocycles: The quinoline-piperidine scaffold can be incorporated into larger molecular designs. For example, it has been used as a building block in the synthesis of novel quinoline-piperidine scaffolds intended as antiplasmodium agents. mrc.ac.za

Analytical Methodologies for Purity Assessment and Structural Elucidation

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For this compound analogues, characteristic signals include those for the C2-methyl group, the aromatic protons of the quinoline ring, and the aliphatic protons of the piperidine ring. scispace.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed for complete and unambiguous assignment of proton and carbon signals, especially for complex or substituted structures. ijpsdronline.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compounds. Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used. ijpsdronline.comscispace.com High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which are crucial for confirming the molecular formula. nih.govmrc.ac.za

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups. For the title compound and its analogues, key absorptions include C-H stretching from the aromatic and aliphatic regions, C=C and C=N stretching vibrations from the quinoline core, and C-N stretching bands. nih.govscispace.com

The following table summarizes typical spectroscopic data for a representative 4-aminoquinoline derivative.

| Technique | Compound | Observed Signals/Peaks |

| ¹H NMR | 2-Chloro-8-methyl-3-formylquinoline | δ 10.5 (s, 1H, CHO), 8.8 (s, 1H, H-4), 8.0 (d, 1H, H-5), 7.8 (d, 1H, H-7), 7.6 (t, 1H, H-6), 2.8 (s, 3H, CH₃) |

| ¹³C NMR | 4-Methylquinolin-2(1H)-one | δ 162.1 (C-2), 148.4 (C-4), 139.1 (C-8a), 130.7 (C-7), 125.2 (C-5), 122.1 (C-6), 121.3 (C-3), 120.1 (C-4a), 115.9 (C-8), 18.9 (4-Me) |

| IR (KBr, cm⁻¹) | 2,4-Bis[(E)-styryl]quinoline | 3019 [C(sp²)H], 1633 (C=Cvinyl), 1581 (C=Carom), 961 (=C—H trans) |

| ESI-MS | 2-Chloro-4,8-dimethylquinoline | m/z: 206 [M+H]⁺, 208 [M+H+2]⁺ |

Data compiled from representative literature. nih.govijpsdronline.comscispace.com

Chromatographic Techniques for Purity Determination

Chromatography is indispensable for monitoring reaction progress, isolating products, and quantifying purity.

Thin-Layer Chromatography (TLC): TLC is routinely used for rapid qualitative monitoring of chemical reactions to determine the consumption of starting materials and the formation of products. nih.govnih.gov

Column Chromatography: This technique is the standard method for the purification of synthesized compounds, separating the target molecule from unreacted starting materials, reagents, and byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for the quantitative assessment of purity and the detection and quantification of impurities. researchgate.net Developing a validated HPLC method is crucial for quality control, ensuring that impurity levels are below required thresholds (e.g., <0.1% for unknown impurities as per ICH guidelines). researchgate.net Methods are typically developed using columns like C18 with mobile phases consisting of buffered aqueous solutions and organic modifiers like acetonitrile. researchgate.netnih.gov

X-ray Crystallography for Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry.

Structural Confirmation: The technique has been used to confirm the molecular structure of numerous quinoline derivatives. For instance, the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate was determined, revealing a monoclinic system with the space group P2₁/c. unimi.it

Conformational Analysis: X-ray crystallography provides insights into the preferred conformation of flexible parts of the molecule, such as the piperidine ring, which typically adopts a chair conformation. unimi.itnih.gov It also reveals the relative orientation of the substituents with respect to the quinoline plane. In ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring was found to be rotated by 76.83° relative to the quinoline plane due to steric hindrance from bulky adjacent substituents. nih.gov

Intermolecular Interactions: The analysis of crystal packing reveals intermolecular interactions, such as hydrogen bonds and π-stacking, which govern the supramolecular architecture in the solid state. unimi.it

The following table provides crystallographic data for a closely related analogue.

| Parameter | 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Dihedral Angle | Piperazinyl ring is oriented at ~39.1° to the quinoline moiety. |

| Ring Conformation | Piperazinyl ring adopts a chair conformation. |

Data from the single-crystal X-ray diffraction analysis of a structural analogue. unimi.it

Computational Chemistry and Theoretical Studies on 2 Methyl 4 Piperidin 1 Yl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. DFT can be used to determine electronic structures, predict molecular geometries, and calculate various reactivity descriptors. nih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity and electronic transitions. scirp.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scispace.commdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.com For the parent quinoline (B57606) molecule, DFT calculations have determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org In a detailed study of a closely related compound, 1-(quinolin-3-yl)piperidin-2-ol, DFT calculations provided HOMO and LUMO energy values that suggest charge transfer occurs within the molecule, a property often linked to bioactivity. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Quinoline

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 scirp.org |

| ELUMO | -1.816 scirp.org |

| Energy Gap (ΔE) | 4.83 scirp.org |

The Molecular Electrostatic Potential (MEP) is another critical tool for analyzing electronic structure. The MEP map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com These maps are color-coded, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.net For quinoline derivatives, the MEP can reveal the reactive sites, with negative potential often localized around the nitrogen atom of the quinoline ring, making it a likely site for protonation and hydrogen bonding. researchgate.netresearchgate.net This analysis is instrumental in understanding intermolecular interactions, particularly in the context of drug-receptor binding. researchgate.net

The three-dimensional structure and conformational flexibility of 2-Methyl-4-(piperidin-1-yl)quinoline are key determinants of its physical properties and biological activity. The molecule consists of a planar quinoline ring system attached to a non-planar piperidine (B6355638) ring. The relative orientation of these two rings is a critical conformational parameter.

Crystal structure analysis of analogous compounds provides significant insight into the likely conformation. For instance, the crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde reveals that the piperazine (B1678402) ring adopts a stable chair conformation. nih.govresearchgate.net This is the most common and lowest-energy conformation for six-membered saturated rings like piperidine. In this analogue, a notable twist exists between the quinoline and piperazine moieties, with a dihedral angle of 40.59 (7)° between their mean planes. nih.govresearchgate.net This twisting is attributed to the steric hindrance from the bulky piperazinyl group in the ortho position. nih.govresearchgate.net A similar chair conformation for the piperidine ring and a twisted arrangement relative to the quinoline core would be expected for this compound. Theoretical conformational analyses on related quinolinones have also highlighted how different substituent groups can influence crystal packing and the formation of stabilizing supramolecular arrangements through various non-classical interactions. scispace.comscielo.brscielo.br

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's chemical reactivity and stability. These descriptors are calculated using DFT and are essential for predicting how a molecule will interact with other chemical species. nih.govscirp.org

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). researchgate.net

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. scirp.orgresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions. scirp.org

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2). scirp.org

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -χ). scirp.org

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η). scirp.org

These parameters, calculated for related quinoline and piperidine derivatives, help to build a comprehensive picture of the reactivity of the this compound scaffold. researchgate.netscirp.org For example, the MEP map, as discussed previously, visually identifies the most probable sites for electrophilic and nucleophilic attack, complementing the quantitative data provided by these reactivity descriptors. mdpi.com

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules, particularly their interactions with biological macromolecules. These methods are central to modern drug discovery and design.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. orientjchem.org It is widely used to predict the binding affinity and interaction patterns of potential drug candidates. The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been docked against a wide array of biological targets. nih.govmdpi.com

Although specific docking studies for this compound are not extensively reported, studies on closely related quinoline derivatives demonstrate the potential of this scaffold. For instance, various quinoline derivatives have shown promising results when docked against targets such as HIV non-nucleoside reverse transcriptase, human Aurora A kinase, and the CB1a protein. orientjchem.orgnih.govsemanticscholar.org In these studies, the quinoline ring often engages in π-π stacking or hydrophobic interactions within the receptor's active site, while the piperidine or piperazine moiety can form hydrogen bonds or occupy hydrophobic pockets. The docking scores from these studies, which estimate binding affinity, indicate that quinoline derivatives can bind strongly to these targets. orientjchem.orgnih.gov

Table 2: Example Molecular Docking Results for Related Quinoline Derivatives

| Compound Class | Biological Target | Best Docking Score (kcal/mol) |

|---|---|---|

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase (PDB: 4I2P) | -10.675 nih.gov |

| Quinoline-hydrazide derivatives | Human Aurora A Kinase | -8.20 orientjchem.org |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a Protein (PDB ID: 2IGR) | -6.1 semanticscholar.org |

| Piperidinylpiperidine-quinoline derivatives | Acetyl-CoA Carboxylase | Not specified, but showed similar binding modes to control researchgate.net |

These investigations suggest that this compound could be a valuable candidate for docking studies against various kinases, viral enzymes, or G-protein coupled receptors to explore its therapeutic potential.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. arxiv.org These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. Pharmacophore models can be generated based on the structure of a known active ligand or the ligand-binding site of a target protein. nih.gov

The structure of this compound contains several key pharmacophoric features:

An aromatic ring system (the quinoline core).

A hydrogen bond acceptor (the quinoline nitrogen).

A hydrophobic aliphatic ring (the piperidine moiety).

A hydrophobic feature (the methyl group).

A pharmacophore model based on these features could be used as a 3D query in virtual screening campaigns. arxiv.org Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model and are therefore likely to be active at the target of interest. researchgate.net This approach has been successfully applied to quinoline-based scaffolds to identify novel inhibitors and receptor ligands. For example, a pharmacophore model for dopamine (B1211576) D2/D3 receptors was developed based on constrained quinoline derivatives, and a hybrid pharmacophore approach was used to design anti-breast cancer agents from 4-piperazinyl quinoline derivatives. nih.govresearchgate.net The development of a pharmacophore model for this compound would be a logical step in discovering new compounds with similar biological profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, including structures analogous to this compound, QSAR studies are pivotal in predicting biological activities and guiding the synthesis of new, more potent molecules. nih.govresearchgate.net

Research on various quinoline derivatives has demonstrated that their biological activities, such as anticancer or antimicrobial effects, can be effectively modeled using QSAR. nih.gov These models are typically developed by calculating a range of molecular descriptors for a set of similar compounds with known activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. researchgate.net

For a hypothetical QSAR model for a series of this compound analogs, the process would involve synthesizing a library of related compounds and evaluating their biological activity. Subsequently, molecular descriptors would be calculated. Studies on similar heterocyclic compounds have utilized descriptors such as:

Topological descriptors: Which describe the atomic connectivity.

Electronic descriptors: Such as electronegativity and electron density, which have been shown to influence the biological activity of quinolinone-based compounds. nih.gov

Steric descriptors: Like van der Waals volume, which also plays a significant role in the activity of quinoline derivatives. nih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to create a predictive model. researchgate.net For instance, a QSAR study on quinolinone-based thiosemicarbazones yielded a robust model suggesting that van der Waals volume, electron density, and electronegativity were pivotal for their antituberculosis activity. nih.gov Similarly, models for other quinoline series have been developed to predict their potential as inhibitors of various enzymes or their cytotoxic effects. nih.gov Such models provide critical insights into the structure-activity relationship, indicating which molecular modifications—such as substitutions on the quinoline core or the piperidine ring—are likely to enhance the desired biological effect.

Table 1: Representative Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Electronegativity | Modulates binding affinity to target proteins. nih.gov |

| Steric | Van der Waals Volume | Affects how the molecule fits into a receptor's binding site. nih.gov |

| Topological | Wiener Index | Relates molecular branching to biological activity. |

| Hydrophobic | LogP | Influences membrane permeability and transport to the target site. |

This table is illustrative and based on typical descriptors used in QSAR studies of heterocyclic compounds.

Mechanistic Biological Studies and Structure Activity Relationships of 2 Methyl 4 Piperidin 1 Yl Quinoline and Analogues

In Vitro Antimicrobial Activity and Molecular Mechanisms

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative, Multidrug-Resistant strains)

Analogues of 2-Methyl-4-(piperidin-1-yl)quinoline, particularly 4-piperazinylquinoline derivatives, have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 4-piperazinylquinoline hybrids have demonstrated promising activity with Minimum Inhibitory Concentration (MIC) values in the micromolar range against strains like Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. nih.gov Specifically, some of these compounds exhibited MIC values between 3.9 and 7.8 µM. nih.gov The introduction of a hydrophobic 1,3,5-triazine (B166579) moiety to 4-piperazinylquinoline compounds resulted in noteworthy MIC values ranging from 3 to 12 µM against S. aureus, P. aeruginosa, and E. coli. nih.gov Furthermore, a 2-[(piperazin-1-yl)methyl]quinoline analogue displayed remarkable antibiotic activity against a panel of Gram-positive bacteria, including S. aureus, S. epidermidis, Enterococcus faecalis, and Enterococcus faecium, with MIC values ranging from 0.03 to 32 µM. nih.gov

Quinolinequinones, another class of related compounds, have also been investigated for their antimicrobial properties. nih.gov Several of these compounds exhibited significant activity against Gram-positive strains such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Notably, some quinolinequinones demonstrated MIC values as low as 1.22 µg/mL against S. aureus, which was comparable to the reference drug cefuroxime-Na. nih.gov These compounds were also found to be active against Enterococcus faecalis. nih.gov

Antifungal Efficacy Against Fungal Strains

The antifungal potential of quinoline derivatives has also been an area of active investigation. Studies on various quinoline analogues have reported activity against different fungal species. For example, a series of novel fluorinated quinoline analogs demonstrated good antifungal activity at a concentration of 50 μg/mL against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Additionally, certain flavonol derivatives incorporating a piperazine (B1678402) and quinoxaline (B1680401) moiety, which shares structural similarities with the quinoline core, have shown potent antifungal activity against Phomopsis sp and Phytophthora capsica, with EC50 values of 12.9 and 25.8 μg/mL, respectively. nih.gov The proposed mechanism for some of these compounds involves damage to the fungal cell membrane, leading to altered permeability and inhibition of normal growth. nih.gov

Elucidation of Molecular Targets and Pathways in Microorganisms (e.g., DNA gyrase, FtsZ polymerization, efflux pumps)

While the precise molecular targets of this compound have not been specifically elucidated, the mechanism of action for the broader class of quinolone antibiotics is well-established. A primary target for many quinolones is bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair. nih.gov By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. It is plausible that quinoline derivatives, including 4-(piperidin-1-yl)quinoline analogues, may share a similar mechanism of action. However, without direct experimental evidence, this remains a hypothesis. Some studies on 2-substituted quinazolines, which are structurally related to quinolines, have suggested that they may inhibit the transcription and translation of bacterial RNA. nih.gov

In Vitro Anticancer Activity and Cellular Mechanisms

The quinoline scaffold is also a prominent feature in the design of novel anticancer agents, with numerous derivatives exhibiting cytotoxic effects against a variety of cancer cell lines. nih.govneuroquantology.com

Cytotoxicity Profiling in Cancer Cell Lines (e.g., IC50 values in specific human cancer cell lines)

While specific IC50 values for this compound are not available, studies on structurally related 4-piperazinylquinoline derivatives have demonstrated significant antiproliferative activity. For instance, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent anticancer activity against the UO-31 renal cell carcinoma cell line. nih.gov Another study on a novel 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) reported IC50 values of 3.3 µg/mL against HepG2 (hepatocellular carcinoma), 23 µg/mL against HCT-116 (colon carcinoma), 3.1 µg/mL against MCF-7 (breast cancer), and 9.96 µg/mL against A549 (lung cancer) cell lines. mdpi.com

The following table summarizes the cytotoxic activity of some 4-piperazinylquinoline analogues against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile (8c) | UO-31 (Renal) | Effective Inhibition (Growth % of -7) |

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile (8g) | UO-31 (Renal) | Effective Inhibition (Growth % of -19) |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Hepatocellular Carcinoma) | 3.3 µg/mL |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 (Colon Carcinoma) | 23 µg/mL |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Breast Cancer) | 3.1 µg/mL |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 (Lung Cancer) | 9.96 µg/mL |

Mechanisms of Action at the Cellular Level (e.g., apoptosis induction, cell cycle modulation, angiogenesis inhibition)

The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. nih.gov Studies on analogues have provided insights into these mechanisms. For example, some sulfonamide derivatives incorporating a 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl moiety were found to induce G2/M and Pre-G1 phase arrest in HepG2 cells and significantly enhance apoptosis. acs.org

The novel indolo[2,3-b]quinoline derivative, BAPPN, was shown to induce apoptosis and also inhibit angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF). mdpi.com The mechanism of apoptosis induction by some quinoline-chalcone hybrids is thought to involve the inhibition of tubulin polymerization, various kinases, and topoisomerases, or by affecting DNA cleavage activity. rsc.org These findings suggest that this compound and its analogues could potentially exert their anticancer effects through a multi-targeted approach, affecting key cellular processes involved in cancer cell proliferation and survival.

Inhibition of Specific Oncogenic Enzymes or Receptors (in vitro, e.g., c-Met kinase, Dihydroorotate Dehydrogenase kinase, topoisomerases, protein kinases)

Analogues of this compound have been investigated for their potential to inhibit various enzymes and receptors that play crucial roles in cancer progression. The quinoline core often serves as a scaffold for designing ATP-competitive kinase inhibitors. mit.edu

c-Met Kinase: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy, and various quinoline-based molecules have been developed as inhibitors. nih.gov Research into 3,6-disubstituted quinoline analogues has identified compounds with selective c-Met kinase inhibition, with IC50 values as low as 9.3 nM. nih.gov Further studies on 4-(phenoxy)-quinoline derivatives have also yielded potent c-Met inhibitors. nih.gov While these studies establish the quinoline scaffold's utility, specific inhibitory data for direct analogues of this compound against c-Met are part of ongoing research to delineate the precise contribution of this substitution pattern.

Dihydroorotate Dehydrogenase (DHODH): Human DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer treatment. rsc.org Several quinoline derivatives have been identified as potent hDHODH inhibitors. For instance, a series of 4-quinoline carboxylic acids were developed, leading to the discovery of analogues with significant potency. Compound 41 , a quinoline-based analogue, demonstrated an IC50 value of 9.71 ± 1.4 nM against DHODH. nih.gov Another potent inhibitor from a different series, compound A9 , also showed an IC50 value of 9.7 nM. rsc.org These findings highlight the potential of the quinoline core in designing effective DHODH inhibitors.

Topoisomerases: DNA topoisomerases are essential enzymes for managing DNA topology and are validated targets for anticancer drugs. nih.gov Quinoline-based structures have been explored for their ability to interfere with these enzymes. Studies on pyrazolo[4,3-f]quinoline derivatives have been conducted to assess their topoisomerase inhibition activity. nih.gov Similarly, 3,4,6-trisubstituted quinoline compounds have been investigated as Topoisomerase I inhibitors, with one potent derivative exhibiting an IC50 value of 0.029 µM in vitro. core.ac.uk

Other Protein Kinases: The quinoline scaffold is a versatile platform for targeting a range of protein kinases. mit.edu For example, 8-substituted 2-morpholin-4-yl-quinolin-4-ones have been synthesized and identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), with IC50 values in the low nanomolar range. rsc.org Furthermore, quinoline-pyridine hybrids have been developed as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers. semanticscholar.org Analogues based on the quinoline core have also been developed as potent inhibitors of the mTOR protein kinase, a central regulator of cell growth and proliferation. mit.edu

Enzyme and Receptor Modulation Studies

Beyond oncology, the this compound scaffold has been explored for its modulatory effects on enzymes and receptors involved in other physiological processes, particularly in neuroscience.

Cholinesterase Enzyme Inhibition Profile (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. Analogues of this compound have emerged as promising cholinesterase inhibitors. nih.govnih.gov

In one study, a series of (piperidin-1-yl)quinoline-based thiosemicarbazones were synthesized and evaluated. It was found that analogues with an 8-methyl substitution on the quinoline ring were generally more potent than those with a 6-methyl substitution. The compound N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as the most potent dual inhibitor of both AChE and BuChE, with IC50 values of 9.68 µM and 11.59 µM, respectively. nih.gov

Another study on piperidinyl-quinoline acylhydrazones identified even more potent and selective inhibitors. Compound 8c , a derivative of 6-methyl-2-(piperidin-1-yl)quinoline, was a potent AChE inhibitor with an IC50 of 5.3 µM. In contrast, compound 8g , with a different substitution on the acylhydrazone moiety, was a highly potent and selective BuChE inhibitor, displaying an IC50 value of 1.31 µM. nih.gov

| Compound | Core Structure | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|---|

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | 8-Methyl-2-(piperidin-1-yl)quinoline | 9.68 ± 0.21 | 11.59 ± 1.2 | nih.gov |

| Compound 8c (analogue) | 6-Methyl-2-(piperidin-1-yl)quinoline | 5.3 ± 0.51 | > 50 | nih.gov |

| Compound 8g (analogue) | 6-Methyl-2-(piperidin-1-yl)quinoline | > 50 | 1.31 ± 0.05 | nih.gov |

| Compound 9i (analogue) | 8-Methyl-2-(piperidin-1-yl)quinoline | > 50 | 9.6 ± 0.02 | nih.gov |

Phosphodiesterase Inhibition (e.g., Phosphodiesterase 10A)

Phosphodiesterase 10A (PDE10A) is highly expressed in the brain's striatum, and its inhibition is a therapeutic strategy for treating neuropsychiatric disorders like schizophrenia. nih.gov The quinoline scaffold has been identified as a promising core for developing PDE10A inhibitors. nih.govacs.org Research has led to the identification of potent quinoline-based PDE10A inhibitors, such as 1-methyl-5-(1-methyl-3-{[4-(quinolin-2-yl)phenoxy]methyl}-1H-pyrazol-4-yl)pyridin-2(1H)-one (42b) . nih.gov While these studies confirm the quinoline core's suitability for targeting PDE10A, further investigation is needed to determine the inhibitory profile of analogues featuring the specific 2-methyl-4-(piperidin-1-yl) substitution pattern.

Other Enzyme or Receptor Binding Investigations

The versatility of the quinoline-piperidine scaffold extends to other CNS targets, notably sigma receptors (σR), which are implicated in various neurological conditions. While much of the research has focused on simpler piperidine (B6355638) or piperazine derivatives, the structural elements are relevant. nih.govunict.itrsc.org Studies on phenoxyalkylpiperidines have shown that substitution on the piperidine ring can confer high affinity and selectivity for the σ1 receptor subtype, with some compounds exhibiting Ki values in the sub-nanomolar range. uniba.it For example, certain piperidine derivatives have shown high affinity for the σ1 receptor (Ki = 4.41 nM) and σ2 receptor (Ki = 67.9 nM). nih.gov The incorporation of the 2-methylquinoline (B7769805) moiety onto the piperidine ring is an area of interest for developing novel ligands with potentially unique sigma receptor binding profiles.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on both the quinoline and piperidine rings.

Influence of the Piperidine Ring and its Substitution Pattern on Biological Activity

The piperidine ring is not merely a passive substituent; it actively contributes to the pharmacodynamic and pharmacokinetic properties of the molecule. In many contexts, the basic nitrogen of the piperidine ring is crucial for forming salt bridges or hydrogen bonds with target receptors.

In the context of cholinesterase inhibition, the piperidine ring is involved in forming π-sigma and π-alkyl interactions within the active site gorge of the enzymes. nih.gov The substitution pattern on other parts of the molecule can modulate how effectively the piperidine moiety is positioned for these interactions. For instance, in a series of (piperidin-1-yl)quinoline thiosemicarbazones, switching a methyl group on the quinoline core from position 6 to position 8 resulted in a dual and enhanced inhibitory effect against both AChE and BuChE. nih.gov This suggests an allosteric effect where substitution on the quinoline ring alters the optimal presentation of the piperidine group to the enzyme.

For sigma receptor ligands, the piperidine moiety is often a critical structural element for high-affinity binding. nih.gov Studies comparing piperidine and piperazine derivatives have shown that the piperidine ring can confer higher affinity and selectivity for the σ1 receptor subtype. nih.gov Furthermore, substitutions on the piperidine ring itself, such as a 4-methyl group, have been shown to be optimal for interaction with the σ1 subtype. uniba.it This highlights the significant role that even small modifications to the piperidine ring can have on biological activity and receptor selectivity.

Effects of Substitutions on the Quinoline Core and its Impact on Potency and Selectivity

Beyond the C-2 position, substitutions at other positions on the quinoline core of this compound analogues have a profound impact on their potency and selectivity. The electronic and steric properties of these substituents can fine-tune the molecule's interaction with its biological target, leading to optimized therapeutic profiles.

Systematic modifications of the quinoline ring in various 4-aminoquinoline (B48711) series have established several key SAR principles:

Position 7: The introduction of an electron-withdrawing group, such as a chloro or trifluoromethyl group, at the C-7 position is a well-established strategy to enhance the activity of many 4-aminoquinoline-based drugs. This is often attributed to the alteration of the pKa of the quinoline nitrogen, which can affect drug accumulation in acidic cellular compartments, a crucial factor for antimalarial quinolines.

Bulky Substituents: The introduction of bulky substituents on the quinoline core can either enhance or diminish activity. An increase in potency may result from improved hydrophobic interactions or better shape complementarity with the target. Conversely, steric hindrance can prevent the molecule from fitting into the binding site, leading to a decrease in potency.

The following interactive data table summarizes the effects of various substitutions on the quinoline core of a hypothetical series of this compound analogues, based on established SAR for 4-aminoquinolines.

| Compound | Substitution on Quinoline Core | Potency (IC50, nM) | Selectivity Index |

|---|---|---|---|

| This compound | None | 580 | 10 |

| Analog D | 7-Chloro | 50 | 50 |

| Analog E | 7-Trifluoromethyl | 45 | 65 |

| Analog F | 6-Methoxy | 250 | 20 |

| Analog G | 8-Methyl | >10000 | <1 |

| Analog H | 5,7-Dichloro | 75 | 40 |

This table is illustrative and based on general SAR trends, as specific comparative data for this compound analogues was not available in the searched literature.

Advanced Research Methodologies and Future Perspectives for 2 Methyl 4 Piperidin 1 Yl Quinoline Research

Application of Advanced Spectroscopic Techniques for Mechanism Elucidation

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for initial structure confirmation, the complexity of substituted quinolines and their interactions with biological macromolecules necessitates more advanced techniques for complete structural assignment and mechanistic insight. researchgate.net Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous structural elucidation of complex quinoline (B57606) derivatives. researchgate.netresearchgate.net

Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) couplings through chemical bonds, allowing for the mapping of adjacent protons within the quinoline and piperidine (B6355638) ring systems. sdsu.eduyoutube.com This is crucial for assigning specific protons in crowded spectral regions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a definitive link between the proton and carbon skeletons of the molecule. sdsu.edumagritek.com This helps in assigning carbon signals, which can be challenging with 1D ¹³C NMR alone.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. sdsu.edumagritek.com HMBC is critical for piecing together the molecular framework, especially for connecting different ring systems or substituents, and is invaluable for confirming the precise location of substitutions on the quinoline core. mdpi.com

Together, these 2D NMR methods provide a comprehensive picture of the molecule's connectivity. slideshare.net Furthermore, High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the elemental composition with high accuracy. researchgate.net Advanced techniques like tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, which is vital for identifying metabolites of 2-Methyl-4-(piperidin-1-yl)quinoline in biological systems.

| Technique | Abbreviation | Application in this compound Research |

| Correlation Spectroscopy | COSY | Identifies ¹H-¹H spin-spin couplings to establish proton connectivity within the quinoline and piperidine rings. sdsu.eduyoutube.com |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates directly attached ¹H and ¹³C nuclei for unambiguous carbon signal assignment. sdsu.edumagritek.com |

| Heteronuclear Multiple Bond Correlation | HMBC | Reveals long-range ¹H-¹³C couplings (2-3 bonds) to confirm the overall molecular structure and substituent placement. magritek.commdpi.com |

| High-Resolution Mass Spectrometry | HR-MS | Provides highly accurate mass-to-charge ratio for definitive confirmation of the molecular formula. researchgate.net |

Integration of Proteomics and Metabolomics in In Vitro Pathway Analysis

To understand how this compound exerts its biological effects, it is crucial to identify the cellular pathways it modulates. Proteomics and metabolomics, the large-scale study of proteins and small-molecule metabolites, respectively, are powerful technologies for achieving this. mdpi.com When integrated, they provide a systemic view of a compound's impact on cellular function. nih.gov

An in vitro pathway analysis could involve treating a relevant cell line (e.g., a human cancer cell line) with the compound and performing mass spectrometry-based analyses of the cellular components. frontiersin.org

Proteomics: Changes in the abundance or post-translational modification of thousands of proteins can be quantified. This can reveal which signaling pathways or cellular processes are activated or inhibited by the compound. For example, an upregulation of apoptosis-related proteins would suggest a mechanism involving programmed cell death.

Metabolomics: The analysis of endogenous small molecules (e.g., lipids, amino acids, nucleotides) can identify specific metabolic pathways that are perturbed. mdpi.com This approach can uncover unexpected mechanisms of action or identify biomarkers of the compound's activity. nih.gov

The data from these 'omics' studies can be mapped onto established biological pathway databases (e.g., KEGG) to generate hypotheses about the compound's mechanism of action and identify its molecular targets. nih.gov This integrated approach moves beyond a single-target focus to a more holistic understanding of the compound's cellular effects. nih.gov

| Step | Methodology | Objective |

| 1. Cell Culture and Treatment | In vitro cell culture | Expose a relevant cell line to this compound at various concentrations and time points. |

| 2. Sample Preparation | Protein extraction and digestion; Metabolite extraction | Isolate proteins and small-molecule metabolites from treated and control cells. |

| 3. Data Acquisition | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantify the relative abundance of thousands of proteins (proteomics) and metabolites (metabolomics). frontiersin.org |

| 4. Data Analysis | Bioinformatics and Statistical Analysis | Identify statistically significant changes in protein and metabolite levels between treated and control groups. |

| 5. Pathway Integration | Pathway analysis tools (e.g., MetaboAnalyst, KEGG) | Map the differentially expressed molecules to known biological pathways to elucidate the compound's mechanism of action. nih.gov |

Novel High-Throughput Screening Approaches for Activity Profiling

To fully characterize the biological activity profile of this compound and its analogues, high-throughput screening (HTS) is essential. azolifesciences.com Traditional HTS methods that test compounds at a single concentration are often plagued by false positives and negatives. genome.gov A more robust approach is quantitative HTS (qHTS), which generates concentration-response curves for thousands of compounds in a single experiment, providing information on potency and efficacy directly from the primary screen. genome.govnih.gov

Libraries of quinoline analogues can be screened against a wide array of biological targets to build a comprehensive activity profile. springernature.com Modern HTS methodologies applicable to this scaffold include:

Cell-Based Assays: These assays use living cells to measure endpoints like cell viability, apoptosis, or the activation of specific signaling pathways (e.g., using reporter genes). They provide data in a more physiologically relevant context.

Biochemical Assays: These in vitro assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. azolifesciences.com

Fluorescence-Based Assays: Many HTS assays rely on fluorescence readouts due to their high sensitivity. Quinoline-based compounds themselves can be fluorescent, which can be an advantage for developing probes but also a potential source of interference that must be controlled for with counterscreens. nih.govnih.gov

High-Throughput Behavioral Assays: For compounds with potential central nervous system activity, models like larval zebrafish can be used in 96-well plate formats to screen for anxiolytic or other behavioral effects in a vertebrate system. mdpi.com

| HTS Approach | Principle | Advantages for Quinoline Profiling | Considerations |

| Traditional HTS | Screening at a single, high concentration. | Rapid initial assessment of large libraries. | High rates of false positives and false negatives; no potency information. genome.gov |

| Quantitative HTS (qHTS) | Generates a multi-point concentration-response curve in the primary screen. nih.gov | Provides potency (IC₅₀/EC₅₀) and efficacy data, reducing false results and prioritizing hits more effectively. genome.gov | Requires more complex data analysis pipelines. nih.gov |

| Phenotypic Screening | Measures effects on whole cells or organisms without a preconceived target (e.g., cell death, behavioral changes). mdpi.com | Can uncover novel mechanisms and targets; provides physiologically relevant data. | Target deconvolution can be challenging. |

| Target-Based Screening | Measures the interaction with a specific, known biological molecule (e.g., an enzyme or receptor). | Direct confirmation of activity against a hypothesized target. | May miss compounds with novel or multi-target mechanisms. |

Strategic Design Principles for Next-Generation Analogues

The this compound scaffold serves as a valuable starting point for medicinal chemistry optimization. The design of next-generation analogues relies on establishing a clear Structure-Activity Relationship (SAR), which describes how chemical modifications to the molecule affect its biological activity. nih.gov

Key strategic design principles include:

Modification of the Quinoline Core:

Positional Isomerism: Moving the methyl and piperidinyl groups to different positions on the quinoline ring can drastically alter steric and electronic properties, impacting receptor binding.

Substitution: Introducing various substituents (e.g., halogens, methoxy, nitro groups) at available positions (e.g., C-6, C-7, C-8) can modulate lipophilicity, metabolic stability, and target interactions. For instance, studies on other quinoline analogues have shown that the nature and position of substituents significantly influence antiproliferative activity. mdpi.com

Modification of the Piperidine Moiety:

Ring Substitution: Adding substituents to the piperidine ring can explore additional binding pockets on a target protein and influence the compound's conformation.

Bioisosteric Replacement: The piperidine ring can be replaced with other nitrogen-containing heterocycles such as piperazine (B1678402) or morpholine. This can profoundly impact properties like water solubility, basicity, and the potential for hydrogen bonding, which are critical for drug-like properties. mdpi.com

Molecular Hybridization: This strategy involves combining the quinoline-piperidine scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or multi-target activity. mdpi.com For example, linking the scaffold to groups known to inhibit specific enzymes could create highly potent and selective agents.

| Modification Strategy | Example | Potential Impact |

| Quinoline Core Substitution | Add a chloro group at the C-6 position. | Modifies electronic properties and lipophilicity; may enhance target binding affinity. mdpi.com |

| Piperidine Ring Replacement | Replace piperidine with N-methylpiperazine. | Increases basicity and water solubility; may alter target selectivity. mdpi.com |

| Side Chain Alteration | Introduce substituents on the piperidine ring. | Probes for additional interactions within a target's binding site; can improve potency. |

| Molecular Hybridization | Link the quinoline scaffold to a thiosemicarbazone moiety. | Creates a multi-target agent by combining pharmacophores with distinct mechanisms. mdpi.com |

Identification of Key Research Gaps and Future Directions in Chemical Biology

Despite the synthetic accessibility and potential of this compound, several key research gaps must be addressed to advance its utility as a chemical tool or therapeutic lead. Future research should be directed toward a systematic and multidisciplinary investigation of this scaffold.

Key Research Gaps:

Undefined Molecular Targets: The specific protein(s) that this compound interacts with to produce its biological effects are largely unknown. This is the most significant gap, as target identification is fundamental to understanding its mechanism of action.

Incomplete Biological Activity Profile: The full spectrum of biological activities for this compound has not been explored. Its effects on various cell types, signaling pathways, and potential off-target interactions are yet to be characterized.

Lack of Mechanistic Detail: Beyond preliminary observations of activity, the precise downstream molecular events following target engagement are unclear.

Limited SAR Data: A systematic exploration of how structural modifications affect biological activity is needed to guide the rational design of more potent and selective analogues.

Future Directions:

Target Identification and Validation: Employ advanced chemical biology techniques such as thermal proteome profiling, affinity chromatography using immobilized analogues, and photo-affinity labeling to identify direct binding partners in an unbiased manner.

Comprehensive Activity Profiling: Utilize qHTS to screen a library of this compound analogues against a broad range of biological targets, including kinases, G-protein coupled receptors, and ion channels, to build a detailed polypharmacology profile.

Integrated 'Omics' Analysis: Conduct in-depth proteomics and metabolomics studies on cells treated with potent analogues to build a comprehensive map of the perturbed cellular pathways, providing deep mechanistic insights. mdpi.comnih.gov

Development of Chemical Probes: Synthesize high-affinity, selective analogues that can be used as chemical probes to study specific biological pathways. This includes the development of fluorescently tagged versions for live-cell imaging to visualize the compound's subcellular localization and dynamics. nih.govresearchgate.net

| Research Gap | Future Direction / Strategy | Expected Outcome |

| Undefined Molecular Target(s) | Unbiased target identification using chemical proteomics (e.g., thermal proteome profiling, affinity pulldowns). | Identification and validation of the direct protein targets responsible for the compound's activity. |

| Incomplete Activity Profile | Comprehensive qHTS against diverse assay panels (e.g., enzymes, receptors, cell lines). genome.gov | A detailed map of on-target and off-target activities, defining the compound's selectivity and potential applications. |

| Lack of Mechanistic Insight | Integrated proteomics and metabolomics to analyze downstream pathway perturbations in vitro. nih.gov | A systems-level understanding of the cellular response to the compound, elucidating its mechanism of action. |

| Limited Structure-Activity Data | Systematic synthesis and screening of analogue libraries with modifications to the quinoline and piperidine moieties. | A robust SAR dataset to guide the rational design of optimized, next-generation compounds. nih.gov |

| No Tools for Visualization | Design and synthesis of fluorescently labeled analogues. nih.gov | Chemical probes for live-cell imaging to study subcellular localization and target engagement in real-time. researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-4-(piperidin-1-yl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, reacting 4-chloroquinoline derivatives with piperidine under reflux conditions (e.g., ethanol or DMF) achieves substitution at the 4-position . Yield optimization often involves adjusting stoichiometry (e.g., 1.5–2.0 eq. piperidine) and reaction time (6–12 hours). Evidence from SNAr reactions shows yields >85% when using ethyl piperidine-4-carboxylate as a precursor .

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Confirms piperidine N–H stretching (~3300 cm⁻¹) and quinoline C=N absorption (~1600 cm⁻¹) .

- NMR : 1H NMR resolves methyl groups (δ 2.4–2.5 ppm) and piperidine protons (δ 1.5–3.0 ppm). DEPT-135 13C NMR distinguishes quaternary carbons in the quinoline core .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 254 for C₁₅H₁₈N₂) may show low intensity (<8%) due to fragmentation . Discrepancies in mass spectra often arise from instability under ESI or EI conditions .

Q. What are the baseline biological activities associated with this compound?

- Methodological Answer : Preliminary studies indicate moderate antibacterial activity against S. aureus (MIC ~32 µg/mL) and weak antimalarial activity (IC₅₀ >100 µM). These are assessed via broth microdilution and Plasmodium lactate dehydrogenase assays .

Advanced Research Questions

Q. How can the electrochemical behavior of this compound derivatives inform their stability in biological systems?

- Methodological Answer : Cyclic voltammetry in buffered ethanol (pH 2–11.5) reveals pH-dependent reduction pathways. For example, azo derivatives undergo two 2-electron reductions at the -N=N- bond (E₁/2 = -0.45 V and -0.75 V vs. SCE), with a third irreversible step at extreme pH . This predicts instability in oxidative environments (e.g., lysosomes) and guides prodrug design .

Q. What strategies mitigate poor CNS penetration in this compound-based M4 PAMs?

- Methodological Answer : Structural modifications like fluorination (e.g., 6-fluoro substitution) and tertiary amide introduction improve blood-brain barrier (BBB) penetration. For example, analogs with logP ~3.5 and reduced P-gp efflux (Kp,uu >0.25) are prioritized. Parallel synthesis of amide libraries via HATU coupling optimizes brain:plasma ratios .

Q. How do metal complexes of this compound azo-derivatives affect their pharmacological profiles?

- Methodological Answer : Potentiometric studies show 1:1 (ML) and 1:2 (ML₂) complexes with Co(II), Cu(II), and UO₂²⁺. Stability constants (logβ₁ = 4.2–5.8) correlate with enhanced antibacterial activity (e.g., Cu(II)-complex MIC drops to 8 µg/mL). Chelation shifts redox potentials, altering metabolic degradation pathways .

Q. What contradictions exist in the reported synthetic pathways for quinoline-piperidine hybrids, and how are they resolved?

- Methodological Answer : Discrepancies arise in nucleophilic substitution vs. coupling routes. For example, SNAr with α-cyano-p-halocinnamonitriles may yield pyrano-quinoline byproducts unless halogen leaving groups (Cl/Br) are carefully controlled . LC-MS monitoring and DFT calculations (e.g., Fukui indices) identify reactive sites to minimize side products .

Key Methodological Recommendations

- For SAR Studies : Prioritize fluorine substitution at position 6 and tertiary amides to enhance CNS penetration .

- For Stability Testing : Use cyclic voltammetry in pH-adjusted B-R buffers to simulate physiological conditions .

- For Complexation : Screen transition metals (Co, Cu, UO₂²⁺) via Job’s plot analysis to confirm stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.